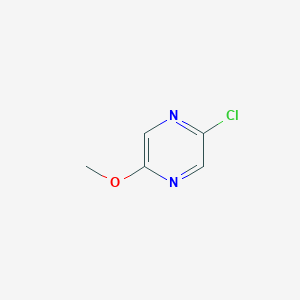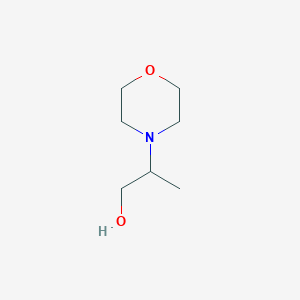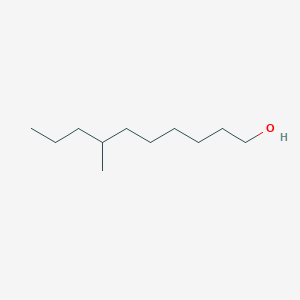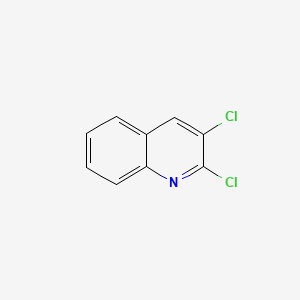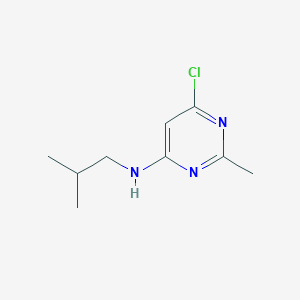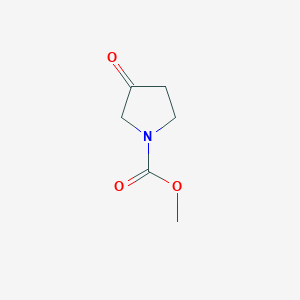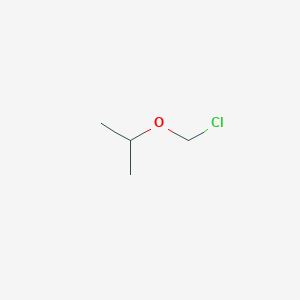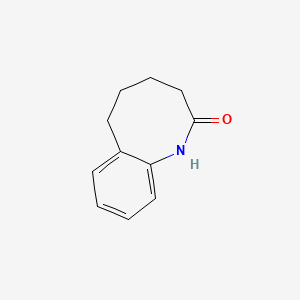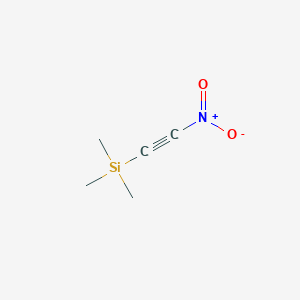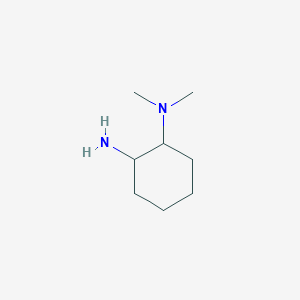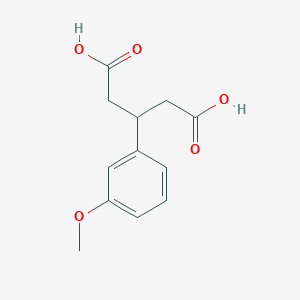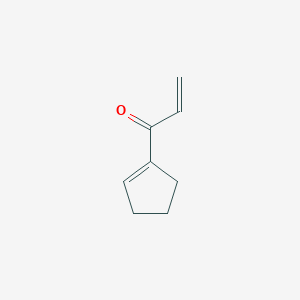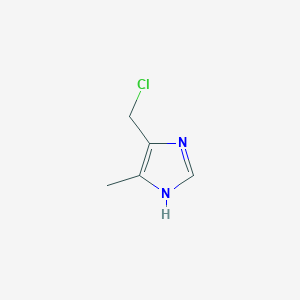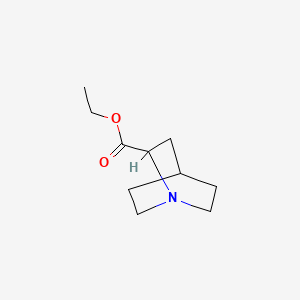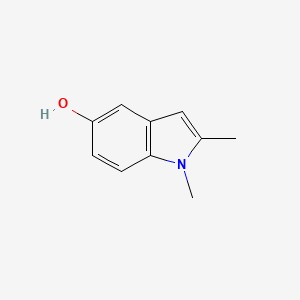
1,2-dimethyl-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2-Dimethyl-1H-indol-5-ol” is a compound with the molecular formula C10H11NO . It’s a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been used in the treatment of different disorders in the human body .
Synthesis Analysis
While specific synthesis methods for “1,2-dimethyl-1H-indol-5-ol” were not found, indole derivatives are generally synthesized using a variety of methods . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs .
Molecular Structure Analysis
The molecular weight of “1,2-dimethyl-1H-indol-5-ol” is 161.2004 . The InChI code for this compound is "InChI=1S/C10H11NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h3-6,12H,1-2H3" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-dimethyl-1H-indol-5-ol” include a molecular weight of 161.2 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Interaction with Biomolecules
- A study by Patel et al. (1991) utilized 1H NMR to explore the interactions between indolo[2,3-b]quinoxaline derivatives, including those related to 1,2-dimethylindol derivatives, and a self-complementary deoxyoligonucleotide duplex. The research indicated that these compounds bind to the DNA duplex through intercalation, with no strong base preference observed for ellipticine and its 2,3-dimethyl analogue. This highlights the potential of such molecules in studying nucleic acid interactions and possibly in therapeutic applications where DNA interaction is key (Patel, Bergman, & Gräslund, 1991).
Chemical Reactions and Synthesis
- He and Zhu (2005) investigated the reactions of fluoroalkanesulfonyl azides with various indole derivatives, including 1,2-dimethylindole. Their work provided insights into the formation of specific fluoroalkanesulfonyl imines and amides under certain conditions, shedding light on new synthetic pathways for indole-based compounds (He & Zhu, 2005).
Spectroscopic and Theoretical Studies
- Çatıkkaş et al. (2013) conducted a detailed study involving DFT, FT-Raman, FTIR, NMR, and UV–Vis analyses of a hetarylazo indole dye closely related to 1,2-dimethylindol derivatives. Their findings provide a comprehensive understanding of the electronic and structural properties of such compounds, which could be relevant for their application in dye-sensitized materials and devices (Çatıkkaş, Aktan, & Seferoğlu, 2013).
Molecular Structure and Characterization
- The study by Barakat et al. (2017) on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol, leading to the formation of a novel indole derivative, underscores the importance of such reactions in expanding the diversity and utility of indole-based compounds. Their work, which includes X-ray diffraction and Hirshfeld surface analysis, offers valuable insights into the molecular structure and intermolecular interactions of these compounds (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Hydrogen Storage
- Dong et al. (2019) explored the potential of 1,2-dimethylindole as a liquid organic hydrogen carrier (LOHC), highlighting its promising hydrogen storage content and the feasibility of full hydrogenation and dehydrogenation under mild conditions. This research points towards the application of indole derivatives in energy storage and conversion technologies (Dong, Yang, Li, Zhu, Chen, & Cheng, 2019).
Safety And Hazards
The safety information available indicates that “1,2-dimethyl-1H-indol-5-ol” should be stored in a refrigerator . The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes, or if inhaled .
Zukünftige Richtungen
While specific future directions for “1,2-dimethyl-1H-indol-5-ol” were not found, the broader field of indole derivatives continues to be an area of active research. Given their diverse biological activities, indole derivatives have immense potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
1,2-dimethylindol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROQKUFKUWMFEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501716 |
Source


|
| Record name | 1,2-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-1H-indol-5-ol | |
CAS RN |
25888-06-6 |
Source


|
| Record name | 1,2-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

